2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of benzodioxin, furan, and triazolopyrimidine moieties
Properties
Molecular Formula |
C17H12N4O3 |
|---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12N4O3/c1-2-5-14-13(4-1)23-10-15(24-14)16-19-17-18-8-7-11(21(17)20-16)12-6-3-9-22-12/h1-9,15H,10H2 |
InChI Key |
UDMRFHDTKBAEAR-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, followed by the introduction of the furan ring and the triazolopyrimidine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazolopyrimidine sites.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: This compound shares the benzodioxin moiety but differs in its pyrazole structure.
N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: These compounds also contain the benzodioxin moiety and are studied for their antibacterial properties.
Functionalized benzo[1,3]dioxin-4-ones: These compounds are synthesized from salicylic acid and acetylenic esters and have applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
